Cas no 1804877-81-3 (Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate)

Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate
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- インチ: 1S/C13H14ClNO2/c1-3-10-11(13(16)17-4-2)6-5-9(8-15)12(10)7-14/h5-6H,3-4,7H2,1-2H3
- InChIKey: JOINBVKRVMEBRA-UHFFFAOYSA-N
- SMILES: ClCC1C(C#N)=CC=C(C(=O)OCC)C=1CC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 310
- トポロジー分子極性表面積: 50.1
- XLogP3: 3
Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015018039-1g |
Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate |
1804877-81-3 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoateに関する追加情報
Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate: A Comprehensive Overview
Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate, with the CAS number 1804877-81-3, is a compound of significant interest in the field of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in various industries, including pharmaceuticals, agrochemicals, and advanced materials. The molecule features a benzoate backbone with substituents at the 2-, 3-, and 4-positions, namely an ethyl group, a chloromethyl group, and a cyano group, respectively.
The structure of Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate is notable for its functional groups, which contribute to its reactivity and versatility in chemical reactions. The benzoate group serves as a versatile platform for further functionalization, while the cyano group introduces electron-withdrawing effects that can influence the compound's electronic properties. Recent studies have explored the use of this compound as a precursor in the synthesis of advanced polymers and hybrid materials.
Recent research has highlighted the potential of Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate in the development of novel drug delivery systems. Its ability to form stable complexes with metal ions has been exploited in creating targeted drug delivery vehicles, enhancing bioavailability and reducing side effects. Furthermore, the compound's role in click chemistry has been explored, offering new avenues for rapid and efficient synthesis of complex molecules.
In terms of synthesis, Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate is typically prepared through multi-step organic reactions involving Friedel-Crafts acylation and subsequent functionalization steps. The process involves careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more sustainable and efficient production routes for this compound.
The application of Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate extends beyond traditional chemical synthesis into areas such as sensors and electronic devices. Its ability to undergo polymerization under specific conditions makes it a valuable component in the fabrication of high-performance polymers for use in flexible electronics and wearable devices.
Moreover, Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate has shown promise in agricultural applications, particularly as a precursor for agrochemicals with improved efficacy and reduced environmental impact. Its role in enhancing crop protection through innovative formulations has been a focal point of recent agricultural research.
In conclusion, Ethyl 3-chloromethyl-4-cyano-2-butylbenzoate (CAS No: 1804877–81–3) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical properties and functional groups make it an invaluable tool for researchers and industry professionals alike.
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